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molecular formula C13H16 B1347628 1-Phenylcycloheptene CAS No. 25308-75-2

1-Phenylcycloheptene

Cat. No. B1347628
M. Wt: 172.27 g/mol
InChI Key: JHHXUKFFAQKYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07825265B2

Procedure details

Mesitylmagnesium bromide (18.0 mL, 18.0 mmol, 1.0 M in THF) was added over 15 minutes to a solution of cycloheptanone (2.0 g, 17.8 mmol) and diphenyl chlorophosphate (1.1 eq.) in THF (5 mL) at 0° C. The solution was stirred at 0° C. for 30 min, whereafter the solution was allowed to reach room temperature. After stirring the solution for 30 min, dichlorobis(triphenylphosphine)palladium (126 mg, 1 mol %) was added and the solution was warmed to 65° C. Phenylmagnesium chloride (10.8 mL, 1.2 equivalents in THF) was added over 10 minutes, resulting in a gentle reflux of the solvent. After stirring at 65° C. for 30 minutes, the mixture was cooled to rt and poured into a mixture of 3 N HCl (30 mL) and pentane (30 mL). The phases were separated, and the aqueous portion was extracted with pentane (30 mL). The combined organic phase was washed sequentially with 3 N HCl (20 mL), 3 M NaOH (2×20 mL), and brine (20 mL), and dried over MgSO4. Evaporation of the solvent followed by distillation using a Kugelrohr apparatus (oven temperature 100-140° C., 0.065 torr) yielded 1-phenylcycloheptene (1.29 g, 43%).
Name
Mesitylmagnesium bromide
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
126 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[C:5](C)[CH:4]=[C:3](C)[C:2]=1[Mg]Br.[C:12]1(=O)[CH2:18][CH2:17]C[CH2:15][CH2:14][CH2:13]1.P(Cl)(OC1C=CC=CC=1)(OC1C=CC=CC=1)=O.C1([Mg]Cl)C=CC=CC=1.Cl>C1COCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CCCCC>[C:1]1([C:11]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:18][CH:17]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |^1:53,72|

Inputs

Step One
Name
Mesitylmagnesium bromide
Quantity
18 mL
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)[Mg]Br)C
Name
Quantity
2 g
Type
reactant
Smiles
C1(CCCCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Cl
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCC
Step Four
Name
Quantity
126 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 30 min, whereafter the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
STIRRING
Type
STIRRING
Details
After stirring the solution for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to 65° C
CUSTOM
Type
CUSTOM
Details
resulting in
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux of the solvent
STIRRING
Type
STIRRING
Details
After stirring at 65° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was extracted with pentane (30 mL)
WASH
Type
WASH
Details
The combined organic phase was washed sequentially with 3 N HCl (20 mL), 3 M NaOH (2×20 mL), and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
followed by distillation
CUSTOM
Type
CUSTOM
Details
a Kugelrohr apparatus (oven temperature 100-140° C., 0.065 torr)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CCCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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